Hydroxyresveratrol
Hydroxyresveratrol
Oxyresveratrol is a stilbenoid.
Oxyresveratrol, also known as puag-haad, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, oxyresveratrol is considered to be an aromatic polyketide lipid molecule. Oxyresveratrol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Oxyresveratrol, also known as puag-haad, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, oxyresveratrol is considered to be an aromatic polyketide lipid molecule. Oxyresveratrol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
4721-07-7
VCID:
VC0150227
InChI:
InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
SMILES:
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
Molecular Formula:
C14H12O4
Molecular Weight:
244.24 g/mol
Hydroxyresveratrol
CAS No.: 4721-07-7
Reference Standards
VCID: VC0150227
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
CAS No. | 4721-07-7 |
---|---|
Product Name | Hydroxyresveratrol |
Molecular Formula | C14H12O4 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ |
Standard InChIKey | PDHAOJSHSJQANO-OWOJBTEDSA-N |
Isomeric SMILES | C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O |
SMILES | C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O |
Canonical SMILES | C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O |
Description | Oxyresveratrol is a stilbenoid. Oxyresveratrol, also known as puag-haad, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, oxyresveratrol is considered to be an aromatic polyketide lipid molecule. Oxyresveratrol is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Synonyms | 2,4,3',5'-tetrahydroxystilbene oxyresveratrol puag-haad |
PubChem Compound | 5281717 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume